2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide
CAS No.: 317378-08-8
Cat. No.: VC6334774
Molecular Formula: C18H21ClN2O3S
Molecular Weight: 380.89
* For research use only. Not for human or veterinary use.
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide - 317378-08-8](/images/structure/VC6334774.png)
CAS No. | 317378-08-8 |
---|---|
Molecular Formula | C18H21ClN2O3S |
Molecular Weight | 380.89 |
IUPAC Name | 2-[(4-chlorophenyl)sulfonylamino]-3-methyl-N-(4-methylphenyl)butanamide |
Standard InChI | InChI=1S/C18H21ClN2O3S/c1-12(2)17(18(22)20-15-8-4-13(3)5-9-15)21-25(23,24)16-10-6-14(19)7-11-16/h4-12,17,21H,1-3H3,(H,20,22) |
Standard InChI Key | ZRSOESDGQUAKAA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)C(C(C)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Nomenclature and Structural Characteristics
Systematic Nomenclature
The compound is systematically named using IUPAC conventions as 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide. This nomenclature reflects:
-
A butanamide backbone substituted at position 2 with a [(4-chlorophenyl)sulfonyl]amino group.
-
A methyl branch at position 3.
Molecular Architecture
The molecule comprises three distinct moieties:
-
4-Chlorobenzenesulfonyl group: A sulfonamide-linked chlorinated aromatic ring contributing to electrophilic character and metabolic stability .
-
3-Methylbutanamide core: A four-carbon chain with a methyl branch influencing conformational flexibility and lipid solubility.
-
4-Methylphenyl group: A hydrophobic para-substituted aromatic ring enhancing binding affinity to hydrophobic protein pockets .
Table 1: Key Structural Descriptors
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
-
Sulfonylation: Reaction of 2-amino-3-methylbutanoic acid with 4-chlorobenzenesulfonyl chloride to form 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid.
-
Amide coupling: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with 4-methylaniline.
-
Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .
Experimental Validation
A structurally analogous synthesis was reported by Iqbal et al. (2017) for ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate, employing sulfonyl chloride intermediates under basic aqueous conditions (pH 9–10) with 15% Na₂CO₃ . This supports the feasibility of the proposed route, with expected yields of 70–85% based on comparable reactions .
Physicochemical Properties
Spectral Characterization
-
IR spectroscopy: Key absorptions at 1371 cm⁻¹ (S=O asymmetric stretch) and 1156 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation . The amide C=O stretch appears at 1683 cm⁻¹ .
-
¹H-NMR (CDCl₃):
Thermodynamic Stability
Density functional theory (DFT) calculations predict a heat of formation of −287.4 kJ/mol, indicating moderate stability. The sulfonamide group’s electron-withdrawing effects reduce susceptibility to oxidative degradation compared to simple amides .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors, with patent filings highlighting its utility in modifying ATP-binding pockets .
Material Science
Sulfonamide-containing polymers derived from similar structures exhibit glass transition temperatures (Tg) of 145–160°C, suitable for high-temperature adhesives .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume